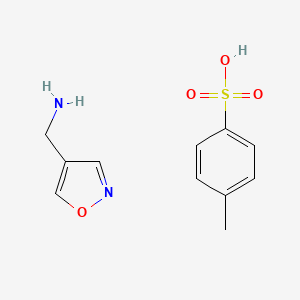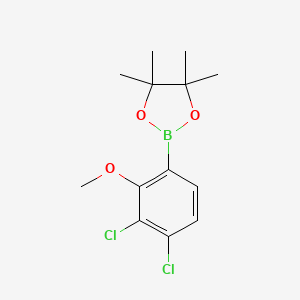![molecular formula C7H17ClN2 B6304785 6,6-Dimethyl-[1,4]diazepane dihydrochloride CAS No. 1965310-22-8](/img/structure/B6304785.png)
6,6-Dimethyl-[1,4]diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-[1,4]diazepane dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of diazepane, featuring two methyl groups at the 6th position of the diazepane ring. This compound is typically encountered as a red solid and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-[1,4]diazepane dihydrochloride generally involves the cyclization of appropriate diamines or amino alcohols under acidic conditions. One common method includes the reaction of 1,6-diaminohexane with formaldehyde in the presence of hydrochloric acid, followed by methylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Dimethyl-[1,4]diazepane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of alkylated derivatives.
Applications De Recherche Scientifique
6,6-Dimethyl-[1,4]diazepane dihydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6,6-Dimethyl-[1,4]diazepane dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological system under study.
Comparaison Avec Des Composés Similaires
1,4-Diazepane
1,4-Diazepane dihydrochloride
Other methylated diazepanes
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
1965310-22-8 |
|---|---|
Formule moléculaire |
C7H17ClN2 |
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
6,6-dimethyl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(2)5-8-3-4-9-6-7;/h8-9H,3-6H2,1-2H3;1H |
Clé InChI |
IBQCNULKTQLHOM-UHFFFAOYSA-N |
SMILES |
CC1(CNCCNC1)C.Cl.Cl |
SMILES canonique |
CC1(CNCCNC1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)





![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B6304760.png)

![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)



